N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(ethylsulfanyl)benzamide
Description
This compound features a pyrido[1,2-a]pyrazin-1,8-dione core substituted with a 7-ethoxy group and an ethylsulfanylbenzamide side chain. The ethoxy group enhances lipophilicity and may improve metabolic stability compared to smaller alkoxy substituents (e.g., methoxy).
Properties
IUPAC Name |
N-[2-(7-ethoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-28-18-14-24-12-11-23(21(27)16(24)13-17(18)25)10-9-22-20(26)15-7-5-6-8-19(15)29-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCLYCQJKNMYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC=CC=C3SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Modifications
Pyrido[1,2-a]pyrazin vs. Thieno[2,3-d]pyrimidin ()
- Target Compound : Pyrido[1,2-a]pyrazin core with two nitrogen atoms in the fused ring system.
- Analog (C18H19N3O2S2): Thieno[2,3-d]pyrimidin core with a sulfur atom in the thiophene ring.
- Impact: The pyrido-pyrazin core enables stronger π-π stacking in enzyme active sites, while the thieno-pyrimidin core may exhibit altered redox properties due to sulfur .
Substituent Variations
7-Ethoxy vs. 7-Methoxy/Benzyloxy ()
Ethylsulfanylbenzamide vs. Bromofuran Carboxamide ()
- Target Compound : Ethylsulfanyl group enhances electron-richness and may act as a hydrogen bond acceptor.
- BI99831 () : Bromofuran carboxamide introduces halogen-based electrophilic reactivity.
- Impact : Ethylsulfanyl improves membrane permeability, while bromine in BI99831 may confer cytotoxicity via DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
